Resorcinol-13C6

Description

BenchChem offers high-quality Resorcinol-13C6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Resorcinol-13C6 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-2-1-3-6(8)4-5/h1-4,7-8H/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMLBKRAJCXXBS-IDEBNGHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475481 |

Source

|

| Record name | Resorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.067 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953390-31-3 |

Source

|

| Record name | Resorcinol-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of Resorcinol-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinol-13C6, a stable isotope-labeled form of resorcinol, is a critical tool in modern analytical and metabolic research. This guide provides a comprehensive overview of its physical properties, synthesis, and applications, with a focus on its utility in drug development. As a Senior Application Scientist, the aim is to not only present data but to also provide the scientific context and rationale behind its use, ensuring a deeper understanding for researchers in the field.

Core Physical and Chemical Properties

Resorcinol-13C6 shares the same chemical structure as its unlabeled counterpart, with the key difference being the substitution of all six carbon atoms in the benzene ring with the ¹³C isotope. This isotopic enrichment is fundamental to its applications in mass spectrometry-based analytical techniques.

| Property | Value | Source(s) |

| Chemical Name | (1,2,3,4,5,6-¹³C₆)cyclohexa-1,3,5-triene-1,3-diol | [1][2] |

| CAS Number | 953390-31-3 | [1][2] |

| Molecular Formula | ¹³C₆H₆O₂ | [1][2] |

| Molecular Weight | 116.07 g/mol | [1][2] |

| Exact Mass | 116.05690844 Da | [1] |

| Appearance | Off-white to beige solid | Cambridge Isotope Laboratories, Inc. |

| Melting Point | 109-111 °C | Sigma-Aldrich |

| Solubility | Soluble in water, alcohol, and ether. | [3] |

The isotopic labeling with ¹³C significantly increases the molecular weight of Resorcinol-13C6 compared to the natural abundance resorcinol (110.11 g/mol )[4]. This mass shift is the cornerstone of its utility as an internal standard in quantitative mass spectrometry, allowing for clear differentiation between the labeled standard and the unlabeled analyte.

Synthesis and Isotopic Enrichment

The synthesis of Resorcinol-13C6 involves the incorporation of ¹³C atoms from a labeled precursor. While specific, proprietary synthesis routes are not always publicly disclosed by manufacturers, a common conceptual pathway involves starting with a simple, commercially available ¹³C-labeled building block, such as ¹³C-labeled benzene or a precursor that can be cyclized to form the aromatic ring.

The rationale for using a fully labeled (¹³C₆) internal standard is to ensure that its chemical and physical behavior, including ionization efficiency in a mass spectrometer, closely mimics that of the unlabeled analyte. This minimizes analytical variability and improves the accuracy and precision of quantification[5][6][7].

Representative Synthetic Workflow

Caption: A conceptual workflow for the synthesis of Resorcinol-13C6.

Spectroscopic Properties

The spectroscopic signature of Resorcinol-13C6 is a direct reflection of its isotopic composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹³C NMR spectroscopy, the presence of six ¹³C atoms results in complex ¹³C-¹³C coupling patterns, which can provide detailed structural information. The chemical shifts will be similar to unlabeled resorcinol, but the signal multiplicity will be significantly different. For unlabeled resorcinol, the approximate ¹³C NMR chemical shifts (in D₂O) are δ 157.7, 131.7, 108.5, and 103.6 ppm[4].

Infrared (IR) Spectroscopy

The IR spectrum of Resorcinol-13C6 will show characteristic absorptions for the O-H and C-O stretching, as well as aromatic C-H and C=C vibrations. The substitution of ¹²C with ¹³C will cause a slight redshift (lower wavenumber) for vibrations involving the carbon atoms of the benzene ring due to the heavier mass of the ¹³C isotope. The IR spectrum for unlabeled resorcinol shows strong bands around 3200-3500 cm⁻¹ (O-H stretch) and in the 1450-1600 cm⁻¹ region (aromatic C=C stretch)[8].

Mass Spectrometry (MS)

The key feature in the mass spectrum of Resorcinol-13C6 is its molecular ion peak at m/z 116.06, which is 6 mass units higher than that of unlabeled resorcinol (m/z 110.04)[1][4]. This distinct mass difference is fundamental for its use in isotope dilution mass spectrometry.

Applications in Drug Development and Research

The primary application of Resorcinol-13C6 is as an internal standard in quantitative bioanalytical assays, particularly those involving liquid chromatography-mass spectrometry (LC-MS)[5][6].

Pharmacokinetic and Metabolism Studies

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is crucial. Resorcinol-containing compounds are found in various pharmaceuticals[9][10]. When studying the pharmacokinetics of such a drug, Resorcinol-13C6 can be used as an internal standard to accurately quantify the drug and its metabolites in biological matrices like plasma, urine, and tissues[11].

Workflow for a Typical Bioanalytical Assay

Caption: A typical workflow for a bioanalytical assay using Resorcinol-13C6.

The co-elution of the analyte and the ¹³C-labeled internal standard ensures that any matrix effects or variations in instrument response affect both compounds equally, leading to highly reliable and reproducible results[7].

Safety, Handling, and Storage

As a derivative of resorcinol, Resorcinol-13C6 should be handled with the same precautions as its unlabeled counterpart.

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed. Causes skin and serious eye irritation[12][13]. | Wear protective gloves, clothing, and eye protection. Do not eat, drink, or smoke when using this product[12][13]. |

| Handling | Avoid dust formation. Use in a well-ventilated area[14]. | Ensure adequate ventilation and use appropriate personal protective equipment (PPE)[14]. |

| Storage | Store in a cool, dry place away from light and moisture. It is hygroscopic and sensitive to air and light[14][15]. | Keep container tightly closed in a dry and well-ventilated place. Protect from direct sunlight and store under an inert atmosphere[14]. |

In case of exposure, follow standard first-aid procedures. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of water. If swallowed, rinse mouth and call a poison center or doctor[12].

Conclusion

Resorcinol-13C6 is an indispensable tool for researchers and scientists in the field of drug development and analytical chemistry. Its well-defined physical properties, particularly its distinct mass, make it an ideal internal standard for quantitative mass spectrometry. A thorough understanding of its synthesis, spectroscopic characteristics, and safe handling is essential for its effective and reliable application in sensitive bioanalytical methods, ultimately contributing to the advancement of pharmaceutical research.

References

-

PubChem. Resorcinol-13C6. [Link]

-

PubChem. Resorcinol. [Link]

-

ResearchGate. Resorcinol–formaldehyde reactions in dilute solution observed by carbon‐13 NMR spectroscopy. [Link]

-

Carl ROTH. Safety Data Sheet: Resorcinol. [Link]

-

NIST. Resorcinol IR Spectrum. [Link]

-

Penta chemicals. Resorcinol - SAFETY DATA SHEET. [Link]

-

BMRB. bmse000415 Resorcinol. [Link]

-

RSC Publishing. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. [Link]

-

NIST. Resorcinol. [Link]

-

NIST. Resorcinol Mass Spectrum. [Link]

-

ResearchGate. Synthesis of 13C- and 14C-labelled catechol. [Link]

-

IARC Monographs. Resorcinol - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]

-

Journal of Medicinal and Chemical Sciences. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. [Link]

-

PMC. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. [Link]

-

LIBIOS. 13C Labeled internal standards. [Link]

-

NIH. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. [Link]

-

Romer Labs. The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]

-

ResearchGate. Structurally new macrocycles from the resorcinol-aldehyde condensation. Configurational and conformational analyses by means of dynamic NMR, NOE, and T1 experiments. [Link]

-

Romer Labs. 13C Isotope Labeled. [Link]

-

PubMed. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. [Link]

-

ResearchGate. Resorcinol: Chemistry, Technology and Applications. [Link]

-

MDPI. A Review of the Application of Resorcinarenes and SBA-15 in Drug Delivery. [Link]

-

PubMed. Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents. [Link]

Sources

- 1. Resorcinol-13C6 | C6H6O2 | CID 11994988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Resorcinol-13C6 | CAS 953390-31-3 | LGC Standards [lgcstandards.com]

- 3. fishersci.com [fishersci.com]

- 4. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 13C Labeled internal standards | LIBIOS [libios.fr]

- 6. foodriskmanagement.com [foodriskmanagement.com]

- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resorcinol [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. Resorcinol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. isotope.com [isotope.com]

An In-Depth Technical Guide to Resorcinol-13C6: Chemical Structure, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resorcinol-13C6, a stable isotope-labeled form of resorcinol (benzene-1,3-diol), is a critical tool in modern pharmaceutical research and development. Its unique properties make it an invaluable internal standard for mass spectrometry-based bioanalytical methods, enabling precise and accurate quantification of resorcinol and its metabolites in complex biological matrices. This guide provides a comprehensive overview of the chemical structure of Resorcinol-13C6, a detailed exploration of its synthesis, and an in-depth discussion of its applications in drug metabolism and pharmacokinetic studies.

Chemical Structure and Properties

Resorcinol-13C6 is a synthetic organic compound where all six carbon atoms of the benzene ring are the stable isotope carbon-13 (¹³C). This isotopic enrichment provides a distinct mass shift compared to the natural abundance resorcinol, which is essential for its use as an internal standard.

The fundamental chemical properties of Resorcinol-13C6 are summarized in the table below:

| Property | Value | Source(s) |

| IUPAC Name | Benzene-1,3-diol-¹³C₆ | [1] |

| Synonyms | 1,3-Dihydroxybenzene-¹³C₆, m-Hydroquinone-¹³C₆ | N/A |

| CAS Number | Not explicitly found for ¹³C₆, Unlabeled: 108-46-3 | [1] |

| Molecular Formula | ¹³C₆H₆O₂ | N/A |

| Molecular Weight | Approximately 116.08 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water, ethanol, and ether | [2] |

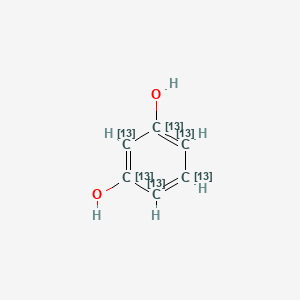

The structure of Resorcinol-13C6 is identical to that of unlabeled resorcinol, with the only difference being the isotopic composition of the carbon atoms in the aromatic ring.

Caption: Chemical structure of Resorcinol-13C6.

Synthesis of Resorcinol-13C6

The proposed synthesis of Resorcinol-13C6 from Benzene-¹³C₆ can be broken down into three main stages:

-

Disulfonation of Benzene-¹³C₆: The initial step involves the reaction of Benzene-¹³C₆ with oleum (a solution of sulfur trioxide in sulfuric acid) to introduce two sulfonic acid groups onto the benzene ring, yielding Benzene-1,3-disulfonic acid-¹³C₆.

-

Alkali Fusion: The resulting disulfonic acid is then fused with a strong base, typically sodium hydroxide, at high temperatures. This reaction displaces the sulfonic acid groups with hydroxyl groups, forming the disodium salt of Resorcinol-¹³C₆.

-

Acidification and Purification: The final step is the acidification of the reaction mixture to protonate the phenoxide groups, yielding Resorcinol-¹³C₆. The crude product is then purified, typically through recrystallization or distillation.

Caption: Proposed synthesis workflow for Resorcinol-13C6.

Experimental Protocol (Proposed)

It is important to note that the following protocol is a proposed adaptation based on established methods for unlabeled resorcinol and should be optimized and validated in a laboratory setting.

Step 1: Disulfonation of Benzene-¹³C₆

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add Benzene-¹³C₆.

-

Sulfonation: While maintaining a controlled temperature, slowly add oleum (e.g., 20% fuming sulfuric acid) to the Benzene-¹³C₆. The reaction is exothermic and requires careful temperature management.

-

Reaction Completion: After the addition is complete, the mixture is typically heated for a specific duration to ensure complete disulfonation. The progress of the reaction can be monitored by techniques such as HPLC.

Step 2: Alkali Fusion

-

Preparation of Alkali Melt: In a high-temperature resistant reactor (e.g., a nickel crucible), prepare a melt of sodium hydroxide.

-

Addition of Sulfonated Intermediate: The Benzene-1,3-disulfonic acid-¹³C₆ mixture is slowly and carefully added to the molten sodium hydroxide. This step is highly exothermic and requires precise control over the addition rate and temperature.

-

Fusion Reaction: The reaction mixture is maintained at a high temperature (e.g., 300-350 °C) for a set period to allow for the complete conversion to the disodium salt of Resorcinol-¹³C₆.

Step 3: Acidification and Purification

-

Dissolution: The cooled fusion melt is dissolved in water.

-

Acidification: The aqueous solution is carefully acidified with a strong acid, such as sulfuric acid or hydrochloric acid, until the pH is acidic. This protonates the disodium resorcinate to form Resorcinol-¹³C₆.

-

Extraction: The Resorcinol-¹³C₆ is then extracted from the aqueous solution using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The organic extracts are combined, dried, and the solvent is evaporated. The crude Resorcinol-¹³C₆ can be further purified by recrystallization from an appropriate solvent or by vacuum distillation.

Applications in Drug Development and Research

The primary and most significant application of Resorcinol-13C6 is as an internal standard in isotope dilution mass spectrometry (IDMS).[5][6] This technique is the gold standard for quantitative bioanalysis due to its high precision and accuracy.

Isotope Dilution Mass Spectrometry (IDMS)

In a typical IDMS workflow, a known amount of Resorcinol-13C6 (the internal standard) is added to a biological sample (e.g., plasma, urine, or tissue homogenate) containing an unknown amount of unlabeled resorcinol (the analyte). The sample is then processed (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences. During analysis by liquid chromatography-mass spectrometry (LC-MS), the analyte and the internal standard co-elute but are distinguished by their different masses. Any sample loss during processing will affect both the analyte and the internal standard equally. Therefore, the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification of the analyte.[7][8]

Sources

- 1. CN114149306A - A kind of synthesis technique of resorcinol - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. News - China Isotope Development [asiaisotopeintl.com]

- 4. How to synthesis Resorcinol_Chemicalbook [chemicalbook.com]

- 5. udspub.com [udspub.com]

- 6. BENZENE-13C synthesis - chemicalbook [chemicalbook.com]

- 7. Separation of Resorcinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. Pharmacokinetics of resorcinol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity and Enrichment of Commercially Available Resorcinol-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Significance of Isotopic Purity in Research and Development

Isotopically labeled compounds, such as Resorcinol-¹³C₆, are indispensable in modern scientific investigation. By replacing standard carbon-12 (¹²C) atoms with the heavier, non-radioactive carbon-13 (¹³C) isotope, researchers can trace the metabolic fate of molecules within complex biological systems. This technique is fundamental to metabolic flux analysis, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.[1][2]

The isotopic purity , or the percentage of molecules containing the desired number of ¹³C atoms, and isotopic enrichment , the percentage of a specific atomic position that is labeled with the isotope, are paramount. High isotopic purity ensures a strong and unambiguous signal in analytical instruments, minimizing interference from unlabeled or partially labeled species. This is crucial for the accuracy and reliability of experimental data, particularly in studies where precise quantification is essential.

Resorcinol (1,3-dihydroxybenzene) and its derivatives are employed in various pharmaceutical and industrial applications.[3][4][5] The labeled version, Resorcinol-¹³C₆, where all six carbon atoms in the benzene ring are ¹³C, serves as a powerful tracer to elucidate the metabolic pathways and mechanisms of action of resorcinol-based compounds.[6]

Section 2: Analytical Methodologies for Determining Isotopic Purity and Enrichment

The two primary techniques for quantifying the isotopic purity and enrichment of Resorcinol-¹³C₆ are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Each method offers distinct advantages and provides complementary information.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[1] For Resorcinol-¹³C₆, MS can precisely determine the distribution of isotopologues (molecules that differ only in their isotopic composition).

Key Principles:

-

Mass Shift: The molecular weight of unlabeled resorcinol (C₆H₆O₂) is approximately 110.037 g/mol .[7] The fully labeled Resorcinol-¹³C₆ ([¹³C]₆H₆O₂) has a molecular weight of approximately 116.057 g/mol .[8][9] This significant mass shift allows for clear differentiation between the labeled and unlabeled species.

-

Isotopic Distribution: A pure sample of Resorcinol-¹³C₆ will exhibit a dominant peak at the expected m/z for the fully labeled molecule. The presence of peaks corresponding to partially labeled (e.g., ¹³C₅¹²C₁) or unlabeled resorcinol indicates lower isotopic purity.

-

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) mass spectrometry provide high mass accuracy and resolution, enabling the separation and quantification of different isotopologues with a high degree of confidence.[10][11]

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

-

Sample Preparation: Dissolve a known quantity of Resorcinol-¹³C₆ in a suitable solvent (e.g., acetonitrile, methanol) to a final concentration of approximately 1 µg/mL.

-

Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer. A C18 reversed-phase column is typically used to ensure the separation of resorcinol from any potential impurities.

-

Mass Spectrometric Analysis:

-

Set the mass spectrometer to operate in a full scan mode in the positive or negative ion mode.

-

Acquire data over a mass range that encompasses the expected m/z values for both unlabeled and fully labeled resorcinol.

-

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of unlabeled resorcinol ([M+H]⁺ or [M-H]⁻) and Resorcinol-¹³C₆ ([¹³C₆+H]⁺ or [¹³C₆-H]⁻).

-

Integrate the peak areas for each isotopologue.

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Area(¹³C₆) / (Area(¹²C₆) + Area(¹³C₁)... + Area(¹³C₆))] x 100

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the specific positions of isotopic labels within a molecule.[12][13][14] For Resorcinol-¹³C₆, ¹³C NMR is particularly informative.

Key Principles:

-

Chemical Shift: The chemical environment of each carbon atom in the resorcinol ring is distinct, leading to characteristic signals in the ¹³C NMR spectrum.

-

Signal Intensity: In a fully ¹³C-labeled molecule, all carbon signals will be readily observable. The presence of any ¹²C atoms would result in the absence of a signal at that position.

-

Quantitative NMR (qNMR): By comparing the integrals of the ¹³C signals to an internal standard of known concentration, the absolute amount of Resorcinol-¹³C₆ can be determined, and by extension, the isotopic enrichment can be inferred.

Experimental Protocol: Isotopic Enrichment Analysis by ¹³C NMR

-

Sample Preparation: Dissolve a precise amount of Resorcinol-¹³C₆ in a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. Add a known quantity of a suitable internal standard.

-

NMR Data Acquisition:

-

Acquire a quantitative ¹³C NMR spectrum on a high-field NMR spectrometer.

-

Ensure a sufficient relaxation delay between scans to allow for full magnetization recovery, which is crucial for accurate quantification.

-

-

Data Processing and Analysis:

-

Process the NMR spectrum (Fourier transformation, phase correction, and baseline correction).

-

Integrate the signals corresponding to the carbon atoms of Resorcinol-¹³C₆ and the internal standard.

-

Calculate the isotopic enrichment by comparing the observed integral values to the theoretical values for a 100% enriched sample.

-

Section 3: Commercially Available Resorcinol-¹³C₆: What to Expect

Several chemical suppliers offer Resorcinol-¹³C₆. When sourcing this material, it is crucial to carefully review the certificate of analysis (CoA) provided by the manufacturer.

Typical Specifications:

| Supplier | Isotopic Purity | Chemical Purity | Analytical Method(s) |

| Supplier A | ≥ 99 atom % ¹³C | ≥ 98% (HPLC) | Mass Spectrometry, NMR |

| Supplier B | ≥ 98 atom % ¹³C | ≥ 97% (HPLC) | Mass Spectrometry |

| Supplier C | ≥ 99 atom % ¹³C | ≥ 99% (GC) | GC-MS |

Note: This table is a generalized representation. Actual specifications may vary between suppliers and batches.

Cambridge Isotope Laboratories, Inc. (CIL) is a prominent manufacturer of stable isotope-labeled compounds and offers Resorcinol (¹³C₆, 99%).[15][16] Other suppliers include Parchem, LGC Standards, and Pharmaffiliates.[6][8][17]

Section 4: Factors Influencing Isotopic Purity and Experimental Outcomes

Several factors can impact the isotopic purity of Resorcinol-¹³C₆ and, consequently, the results of experiments utilizing it:

-

Synthesis Route: The synthetic pathway used to introduce the ¹³C labels can influence the final isotopic enrichment.

-

Purification Methods: Post-synthesis purification is critical to remove any unlabeled or partially labeled starting materials and byproducts.

-

Storage and Handling: Proper storage conditions are necessary to maintain the chemical integrity of the compound. Resorcinol can be sensitive to light and air.[3]

Section 5: Visualizing the Workflow and Structure

To aid in the understanding of the analytical process and the molecule itself, the following diagrams are provided.

Caption: Molecular structure of Resorcinol-¹³C₆, highlighting the labeled carbon atoms.

Conclusion

A thorough understanding and verification of the isotopic purity and enrichment of commercially available Resorcinol-¹³C₆ are critical for the integrity of research in drug development and metabolic studies. By employing robust analytical techniques such as mass spectrometry and NMR spectroscopy, researchers can ensure the quality of their isotopically labeled reagents, leading to more accurate and reproducible scientific outcomes. Always insist on a detailed Certificate of Analysis from your supplier and, when necessary, perform in-house verification to guarantee the specifications meet the demands of your experimental design.

References

-

Lewis, I. A., Karsten, H., Norton, M. E., Tonelli, M., Westler, W. M., & Markley, J. L. (2010). NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Analytical Chemistry, 82(11), 4558–4563. [Link]

-

ACS Publications. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. [Link]

-

Semantic Scholar. (n.d.). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. [Link]

-

Wikipedia. (n.d.). Isotopic labeling. [Link]

-

Chemie Brunschwig. (n.d.). Stable Isotope Standards For Mass Spectrometry. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 953390-31-3| Chemical Name : Resorcinol-13C6. [Link]

-

National Center for Biotechnology Information. (n.d.). Resorcinol. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). Resorcinol-13C6. PubChem Compound Database. [Link]

-

Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

ResearchGate. (2005). Resorcinol: Chemistry, Technology and Applications. [Link]

-

National Center for Biotechnology Information. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. [Link]

-

Journal of Medicinal and Chemical Sciences. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. [Link]

-

Lifescience Global. (n.d.). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. [Link]

-

Capital Resin Corporation. (2021). The Properties and Uses of Resorcinol. [Link]

-

ResearchGate. (2025). Evaluation of the Isotopic Abundance Ratio in Biofield Energy Treated Resorcinol Using Gas Chromatography-Mass Spectrometry Technique. [Link]

-

ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

National Institute of Standards and Technology. (n.d.). Resorcinol. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Structure of resorcinol. [Link]

-

PubMed. (2013). Intrinsic isotopic 13C labelling of polyphenols. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000415 Resorcinol at BMRB. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. capitalresin.com [capitalresin.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Resorcinol [webbook.nist.gov]

- 8. Resorcinol-13C6 | CAS 953390-31-3 | LGC Standards [lgcstandards.com]

- 9. Resorcinol-13C6 | C6H6O2 | CID 11994988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. almacgroup.com [almacgroup.com]

- 11. researchgate.net [researchgate.net]

- 12. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ckisotopes.com [ckisotopes.com]

- 16. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 17. parchem.com [parchem.com]

An In-depth Technical Guide: The Role of ¹³C Natural Abundance in the Application of Resorcinol-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a cornerstone of modern quantitative analysis, particularly in mass spectrometry-based bioanalysis. This guide delves into the fundamental principles of carbon-13 (¹³C) natural abundance and its critical relevance to the use of ¹³C-labeled internal standards, with a specific focus on Resorcinol-¹³C₆. We will explore the inherent advantages of using ¹³C as a labeling isotope, the rationale for employing stable isotope-labeled standards to mitigate matrix effects, and provide a detailed protocol for the quantitative analysis of resorcinol. This document serves as a comprehensive resource for scientists seeking to enhance the accuracy, precision, and robustness of their analytical methods.

The Foundation: Understanding Carbon Isotopes and ¹³C Natural Abundance

Carbon, the fundamental element of organic chemistry and life, exists in nature primarily as two stable isotopes: ¹²C and ¹³C.[] While ¹²C is the most abundant, making up the vast majority of all carbon atoms, ¹³C is a naturally occurring stable isotope that accounts for approximately 1.07% of all carbon on Earth.[2][3][4] This seemingly small percentage has profound implications for analytical chemistry.

The key distinction between these isotopes lies in their nuclear composition. A ¹²C atom contains six protons and six neutrons, whereas a ¹³C atom possesses six protons and seven neutrons.[3] This additional neutron gives ¹³C a greater mass but does not alter its chemical properties.[5] This subtle mass difference is the cornerstone of its utility in isotopic labeling.

Table 1: Natural Abundance and Properties of Stable Carbon Isotopes

| Isotope | Protons | Neutrons | Natural Abundance (%) | Nuclear Spin (I) | NMR Active |

| ¹²C | 6 | 6 | ~98.93 | 0 | No |

| ¹³C | 6 | 7 | ~1.07 | 1/2 | Yes |

The non-zero nuclear spin of ¹³C also makes it detectable by nuclear magnetic resonance (NMR) spectroscopy, a powerful technique for elucidating the structure of carbon-containing molecules.[3][6][7]

The "Gold Standard" Internal Standard: Why ¹³C Labeling is Superior

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for achieving accurate and reliable results.[8] A stable isotope-labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass, is considered the gold standard.[8] While other isotopes like deuterium (²H) can be used for labeling, ¹³C offers distinct advantages.

The greater mass difference between hydrogen and deuterium can sometimes lead to slight differences in physicochemical properties, potentially causing chromatographic separation between the analyte and its deuterated internal standard.[9][10] This can compromise the internal standard's ability to perfectly mimic the analyte's behavior, especially in high-resolution chromatography systems.[9] In contrast, the mass difference between ¹²C and ¹³C has a negligible effect on chromatographic retention, ensuring co-elution of the analyte and its ¹³C-labeled internal standard.[9] This co-elution is critical for effectively compensating for variations in sample preparation, injection volume, and, most importantly, matrix effects.[8][11]

Mitigating the Matrix Effect with Resorcinol-¹³C₆

3.1. The Challenge of Matrix Effects

In bioanalysis, analytes are often measured in complex biological matrices such as plasma, urine, or tissue homogenates.[12] These matrices contain numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the "matrix effect".[12][13] This can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification.[12][13]

3.2. Resorcinol and the Need for a Robust Internal Standard

Resorcinol (benzene-1,3-diol) is a compound with a wide range of applications, including in the pharmaceutical industry as a topical antiseptic and in the manufacturing of various chemicals.[14][15][16] Accurate quantification of resorcinol in biological samples is essential for pharmacokinetic and toxicokinetic studies. However, like any analyte in a complex matrix, its analysis is susceptible to matrix effects.

3.3. Resorcinol-¹³C₆: The Ideal Solution

Resorcinol-¹³C₆ is a stable isotope-labeled version of resorcinol where all six carbon atoms in the benzene ring are replaced with ¹³C isotopes. This results in a mass increase of 6 Daltons compared to the unlabeled resorcinol. Because Resorcinol-¹³C₆ is chemically identical to resorcinol, it experiences the exact same matrix effects during ionization.[8] By adding a known amount of Resorcinol-¹³C₆ to each sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratio remains constant even if both the analyte and the internal standard are equally suppressed or enhanced by the matrix, thus providing a highly accurate and precise measurement.[17]

Figure 1: Workflow for quantitative analysis using a ¹³C-labeled internal standard.

Experimental Protocol: Quantitative Analysis of Resorcinol using Resorcinol-¹³C₆

This section provides a detailed, step-by-step methodology for the quantitative analysis of resorcinol in human plasma using LC-MS/MS with Resorcinol-¹³C₆ as an internal standard.

4.1. Materials and Reagents

-

Resorcinol reference standard

-

Resorcinol-¹³C₆ internal standard

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

4.2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of resorcinol and Resorcinol-¹³C₆ in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the resorcinol stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Resorcinol-¹³C₆ stock solution in 50:50 (v/v) acetonitrile:water.

4.3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 150 µL of the internal standard working solution in acetonitrile.

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4.4. LC-MS/MS Conditions

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions:

-

Resorcinol: Q1/Q3 (e.g., 109.0 -> 81.0)

-

Resorcinol-¹³C₆: Q1/Q3 (e.g., 115.0 -> 85.0)

-

4.5. Data Analysis and Quantification

-

Construct a calibration curve by plotting the peak area ratio of resorcinol to Resorcinol-¹³C₆ against the concentration of the calibration standards.

-

Perform a linear regression analysis of the calibration curve.

-

Determine the concentration of resorcinol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Figure 2: Detailed experimental workflow for resorcinol quantification.

Conclusion

References

- Bontemps, J., et al. (1995). Resorcinol poisoning. Journal of Toxicology: Clinical Toxicology, 33(4), 365-368.

- Cunningham, A. A. (1956). Resorcinol poisoning. Archives of Disease in Childhood, 31(157), 173-176.

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. Available at: [Link]

- Fu, Y., & Li, L. (2005). N-terminal derivatization with a quaternary ammonium salt for improved peptide sequencing analysis by MALDI-MS/MS. Analytical Chemistry, 77(5), 1477-1487.

- Gygi, S. P., et al. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags.

- Jiang, H., & English, A. M. (2002). Quantitative analysis of protein expression in yeast using a global internal standard. Journal of Proteome Research, 1(4), 345-350.

- Lundell, E., & Nordman, R. (1973). A case of fatal poisoning with resorcinol. Forensic Science, 2(1), 43-46.

- Massone, L., et al. (1993). Contact dermatitis from resorcinol.

- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.

- Miyagi, M., & Rao, K. C. (2007). A simple and rapid method for the determination of 18O-labeling efficiency of the C-terminus of peptides. Analytical Chemistry, 79(14), 5361-5370.

- Nesvizhskii, A. I., et al. (2003). A statistical model for identifying proteins by tandem mass spectrometry. Analytical Chemistry, 75(17), 4646-4658.

- Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386.

- Paulo, J. A., & Gygi, S. P. (2019). A beginner's guide to tandem mass tags (TMT) for proteomics. Current Protocols in Protein Science, 96(1), e86.

- Pecegueiro, M. (1992). Contact dermatitis from resorcinol in an antiseptic cream.

- Sakai, K., et al. (2005). A novel method for quantitative proteomics using 18O labeling and tandem mass spectrometry. Journal of Proteome Research, 4(2), 405-413.

- Schmidt, A., et al. (2005). A novel strategy for quantitative proteomics using isotope-coded protein labels. Proteomics, 5(1), 4-15.

- Serrano, G., et al. (1992). Allergic contact dermatitis from resorcinol.

- Shibata, M. A., et al. (1990).

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

-

U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Available at: [Link]

- Vilaplana, J., et al. (1991). Contact dermatitis from resorcinol in a cosmetic cream.

- Yao, X., et al. (2001). A novel method of quantitative proteomics using 18O labeling for the analysis of protein complexes. Analytical Chemistry, 73(13), 2836-2842.

- Zhao, Y., et al. (2010). A simple and efficient method for 18O labeling of peptides for quantitative proteomics. Journal of the American Society for Mass Spectrometry, 21(1), 134-142.

- Zhu, H., et al. (2002). Global analysis of protein activities using proteome chips. Science, 296(5573), 1732-1735.

Sources

- 2. Carbon-13 - isotopic data and properties [chemlin.org]

- 3. Carbon-13 - Wikipedia [en.wikipedia.org]

- 4. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. longdom.org [longdom.org]

- 6. fiveable.me [fiveable.me]

- 7. C-13 NMR Spectroscopy | PPTX [slideshare.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. romerlabs.com [romerlabs.com]

- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. osha.gov [osha.gov]

- 15. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 16. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to Resorcinol and Resorcinol-13C6: Core Differences and Applications

This guide provides a detailed exploration of Resorcinol and its stable isotope-labeled (SIL) counterpart, Resorcinol-13C6. It is designed for researchers, scientists, and professionals in drug development who utilize these compounds in their work. The focus is on the fundamental differences between the two and how these distinctions are leveraged in advanced analytical applications.

Section 1: Foundational Chemistry of Resorcinol

Resorcinol, or benzene-1,3-diol, is an organic compound with the chemical formula C₆H₄(OH)₂.[1] It is one of three isomeric benzenediols and presents as a white, crystalline solid.[1][2] This compound is soluble in water, alcohol, and ether.[1][3][4] Resorcinol has a wide range of applications, including as an antiseptic and disinfectant in topical pharmaceutical products for treating various skin conditions.[5] It is also a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1][6]

The synthesis of resorcinol can be achieved through several methods, including the benzene sulfonated alkali fusion method and m-phenylenediamine hydrolysis.[7][8]

Section 2: The Isotopic Distinction: Introducing Resorcinol-13C6

Resorcinol-13C6 is a stable isotope-labeled version of resorcinol. In this molecule, all six carbon atoms of the benzene ring are the heavy isotope ¹³C instead of the naturally abundant ¹²C.[9][10] This isotopic substitution is the sole structural difference between the two compounds.

Key Structural and Physical Properties:

While chemically identical in terms of reactivity, the presence of ¹³C isotopes imparts a higher molecular weight to Resorcinol-13C6.

| Property | Resorcinol | Resorcinol-13C6 |

| Chemical Formula | C₆H₆O₂ | ¹³C₆H₆O₂ |

| Molar Mass | 110.11 g/mol [2] | 116.07 g/mol [10] |

| Appearance | White solid[2] | Not specified, but expected to be a white solid |

| Melting Point | 110 °C[2][3] | Not specified, but expected to be very similar to Resorcinol |

| Boiling Point | 277 °C[2][3] | Not specified, but expected to be very similar to Resorcinol |

| Solubility in Water | 110 g/100 mL at 20 °C[1] | Not specified, but expected to be identical to Resorcinol |

The primary and most critical difference lies in their mass, which is intentionally engineered for specific analytical applications.

Caption: Chemical structures of Resorcinol and Resorcinol-13C6.

Section 3: The Power of Isotopic Labeling in Analytical Chemistry

The key application of Resorcinol-13C6 is as an internal standard in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[11]

The Rationale for Using Stable Isotope-Labeled Internal Standards:

Quantitative LC-MS analysis is susceptible to variations that can affect accuracy and precision. These include:

-

Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, urine, tissue extracts) can enhance or suppress the ionization of the target analyte in the mass spectrometer's ion source.[12]

-

Sample Preparation Variability: Losses of the analyte can occur during extraction, cleanup, and concentration steps.

-

Instrumental Fluctuations: Minor variations in injection volume and instrument response can introduce errors.

An ideal internal standard (IS) should mimic the behavior of the analyte throughout the entire analytical process to compensate for these variations.[12] Because Resorcinol-13C6 has virtually identical chemical and physical properties to unlabeled resorcinol, it co-elutes during chromatography and experiences the same extraction recovery and matrix effects.[11][12] However, due to its different mass, it can be distinguished from the native analyte by the mass spectrometer.

Caption: Workflow for quantitative analysis using an internal standard.

Section 4: Spectroscopic Differences: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra of Resorcinol and Resorcinol-13C6 are expected to be identical as the hydrogen atoms are in the same chemical environments.

-

¹³C NMR: The ¹³C NMR spectrum of Resorcinol shows four distinct signals due to the molecule's symmetry.[13] In contrast, the ¹³C NMR spectrum of Resorcinol-13C6 would be significantly different due to the ¹³C-¹³C coupling, resulting in a more complex splitting pattern.

Mass Spectrometry (MS):

This is where the most critical difference is observed. In a mass spectrum, Resorcinol will show a molecular ion peak corresponding to its monoisotopic mass (approximately 110.0368 Da). Resorcinol-13C6 will have a molecular ion peak that is shifted by approximately 6 Da (116.0569 Da), reflecting the mass difference from the six ¹³C atoms.[10] This mass difference allows for the simultaneous detection and differentiation of both the analyte and the internal standard.

Section 5: Experimental Protocol: Quantitative Analysis of Resorcinol in a Biological Matrix

This section outlines a general procedure for the quantification of resorcinol in a sample like human plasma using LC-MS/MS with Resorcinol-13C6 as the internal standard.

Objective: To accurately determine the concentration of resorcinol in human plasma.

Materials:

-

Human plasma sample

-

Resorcinol analytical standard

-

Resorcinol-13C6 internal standard solution (e.g., 1 µg/mL in methanol)

-

Acetonitrile (ACN) for protein precipitation

-

Formic acid

-

Water, HPLC grade

-

LC-MS/MS system

Methodology:

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a stock solution of Resorcinol in a suitable solvent (e.g., methanol).

-

Serially dilute the stock solution to create a series of calibration standards at known concentrations.

-

Prepare QC samples at low, medium, and high concentrations in blank plasma.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the Resorcinol-13C6 internal standard solution. Vortex briefly. This step is crucial as the IS is added early to account for variability in subsequent steps.[11]

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins. Vortex for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 column for separation.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

The gradient should be optimized to achieve good separation of resorcinol from matrix components.

-

-

Mass Spectrometry:

-

Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Optimize the MS parameters (e.g., collision energy, declustering potential) for both Resorcinol and Resorcinol-13C6.

-

Monitor at least one MRM transition for each compound (e.g., for Resorcinol: m/z 111 -> 83; for Resorcinol-13C6: m/z 117 -> 89).

-

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte (Resorcinol) and the internal standard (Resorcinol-13C6).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of resorcinol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Section 6: Metabolic Fate of Resorcinol

Understanding the metabolism of resorcinol is crucial in drug development and toxicology. Studies have shown that resorcinol can be metabolized in the body. For instance, in bacteria, resorcinol can be catabolized via hydroxyquinol.[14] In skin explant models, resorcinol is metabolized into glucuronide and sulfate conjugates.[15] When studying the metabolic fate of resorcinol, Resorcinol-13C6 can be used as a tracer to follow the biotransformation of the parent compound and identify its metabolites.

Section 7: Safety Considerations

Resorcinol is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction.[16][17][18] It is also very toxic to aquatic life.[17][18] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling resorcinol.[17] Resorcinol-13C6 should be handled with the same precautions as its unlabeled counterpart.

Conclusion

The fundamental difference between Resorcinol and Resorcinol-13C6 is the isotopic composition of the carbon atoms, leading to a significant mass difference. This distinction, while having a negligible impact on chemical reactivity, is the cornerstone of its utility as a superior internal standard in quantitative mass spectrometric assays. The use of Resorcinol-13C6 allows for the correction of matrix effects and other experimental variabilities, leading to highly accurate and precise quantification of resorcinol in complex matrices. This makes it an invaluable tool for researchers and scientists in fields ranging from pharmaceutical development to environmental analysis.

References

-

Vedantu. Resorcinol: Structure, Properties, Uses & Synthesis Explained. [Link]

-

GeeksforGeeks. (2023-12-20). Resorcinol Formula - Structure, Properties, Uses, Sample Questions. [Link]

-

ACS Publications. (2023-06-26). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. [Link]

-

National Institutes of Health (NIH), PubChem. Resorcinol. [Link]

-

Romer Labs. 13C Isotope Labeled. [Link]

-

YouTube. (2019-11-16). Resorcinol : Properties. [Link]

-

Wikipedia. Resorcinol. [Link]

-

ResearchGate. (2025-08-06). Resorcinol–formaldehyde reactions in dilute solution observed by carbon‐13 NMR spectroscopy. [Link]

-

Forest Products Laboratory. Resorcinol-Formaldehyde Reactions in Dilute Solution Observed by Carbon-13 NMR Spectroscopy. [Link]

-

Journal of Medicinal and Chemical Sciences. (2022-08-27). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. [Link]

-

National Institutes of Health (NIH), PubChem. Resorcinol-13C6. [Link]

-

PubMed. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? [Link]

-

National Institutes of Health (NIH), PMC. Metabolism of resorcinylic compounds by bacteria: orcinol pathway in Pseudomonas putida. [Link]

-

Sytheon Ltd. Hexylresorcinol vs. Resorcinol: What's the Difference?. [Link]

- Google Patents. CN104262109A - Synthesis method of resorcinol.

-

Carl ROTH. Safety Data Sheet: Resorcinol. [Link]

-

Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

-

American Society for Microbiology. (1976-03-01). Metabolism of resorcinylic compounds by bacteria: alternative pathways for resorcinol catabolism in Pseudomonas putida. [Link]

-

ResearchGate. Amount of resorcinol and its metabolites in the medium. [Link]

-

ResearchGate. (2025-08-06). "Stable Labeled Isotopes as Internal Standards: A Critical Review". [Link]

-

NaturaSyn Group. (2025-01-15). Why you should choose 4-Butylresorcinol?. [Link]

-

StatPearls. (2024-02-12). Resorcinol in Dermatology. [Link]

-

Penta chemicals. (2025-04-23). Resorcinol - SAFETY DATA SHEET. [Link]

Sources

- 1. Resorcinol - Wikipedia [en.wikipedia.org]

- 2. Resorcinol Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. Resorcinol: Structure, Properties, Uses & Synthesis Explained [vedantu.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jmchemsci.com [jmchemsci.com]

- 7. CN104262109A - Synthesis method of resorcinol - Google Patents [patents.google.com]

- 8. How to synthesis Resorcinol_Chemicalbook [chemicalbook.com]

- 9. Resorcinol-13C6 | CAS 953390-31-3 | LGC Standards [lgcstandards.com]

- 10. Resorcinol-13C6 | C6H6O2 | CID 11994988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. romerlabs.com [romerlabs.com]

- 12. waters.com [waters.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.com [fishersci.com]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Applications of Carbon-13 Labeled Compounds in Research

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Carbon-13 (¹³C), a stable, non-radioactive isotope of carbon, has become an indispensable tool in modern scientific research.[1][] Accounting for approximately 1.1% of all natural carbon, its unique nuclear properties make it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, while its mass difference from the abundant ¹²C isotope allows for sensitive detection by Mass Spectrometry (MS).[1][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and advanced applications of ¹³C-labeled compounds. We will delve into the causality behind experimental choices in key analytical techniques, provide field-proven insights into their application in metabolic analysis and drug development, and offer detailed protocols for foundational experiments. The inherent safety and stability of ¹³C-labeled compounds make them superior alternatives to radioactive tracers, enabling a wide array of in vitro and in vivo studies, from elucidating complex metabolic pathways to non-invasive clinical diagnostics.[][5]

Section 1: The Foundation: Understanding Carbon-13 Isotopes

The Fundamental Advantage of Carbon-13

The utility of ¹³C in research stems from its distinct physical properties compared to the most abundant carbon isotope, ¹²C. While chemically identical, the ¹³C nucleus contains an additional neutron.[3] This gives it a nuclear spin quantum number of 1/2, rendering it magnetically active and thus detectable by NMR spectroscopy—a property that the spin-zero ¹²C nucleus lacks.[3][6][7] This fundamental difference is the cornerstone of ¹³C NMR, a powerful technique for molecular structure elucidation.[1][6]

Furthermore, the one-dalton mass difference allows for clear differentiation between ¹³C-labeled and unlabeled compounds using mass spectrometry.[8] Unlike the radioactive isotope ¹⁴C, ¹³C is stable and does not decay, posing no radiological risk.[] This stability and safety are critical for studies involving human subjects, such as in drug metabolism and clinical diagnostics, and for long-term environmental tracing experiments.[3][5][9]

Synthesis of ¹³C-Labeled Compounds

The deliberate incorporation of ¹³C into molecules is a prerequisite for its use as a tracer. This is primarily achieved through two strategies:

-

Chemical Synthesis: This approach involves using simple, commercially available ¹³C-labeled starting materials, such as ¹³CO₂, [¹³C]methanol, or sodium [¹³C]cyanide, in multi-step organic synthesis pathways.[10][11] For example, a Grignard reaction with ¹³CO₂ can be used to introduce a labeled carboxylic acid group into a molecule.[10][11] This method allows for precise, position-specific labeling, which is crucial for mechanistic studies.

-

Biosynthetic Methods: In this strategy, organisms like bacteria (E. coli), yeast, or plants are cultured in media where the primary carbon source (e.g., glucose) is uniformly labeled with ¹³C.[10] The organisms naturally incorporate the isotope into the biomolecules they produce, including amino acids, proteins, and lipids.[10] This method is highly effective for producing complex, uniformly labeled biological molecules.[10]

Section 2: Core Analytical Applications

The unique properties of ¹³C are leveraged by two primary analytical platforms: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides invaluable information about the carbon skeleton of a molecule. Each chemically distinct carbon atom in a molecule produces a unique signal in the spectrum, revealing the number of unique carbon environments.[6][7]

Causality in Quantitative ¹³C NMR (qNMR): While standard ¹³C NMR is excellent for qualitative structural analysis, obtaining accurate quantitative data—where the signal intensity is directly proportional to the number of nuclei—requires overcoming two key challenges: the long longitudinal relaxation times (T₁) of ¹³C nuclei and the Nuclear Overhauser Effect (NOE), which can inconsistently enhance signals of protonated carbons.[12]

To ensure quantitative accuracy, experimental parameters must be carefully optimized. A sufficiently long relaxation delay (typically 5-7 times the longest T₁ value) is crucial to allow all carbon nuclei to fully return to their equilibrium state before the next pulse. This ensures that the resulting signal intensity is a true representation of the molar concentration.[12][13]

-

Sample Preparation: Accurately weigh the ¹³C-labeled compound and a suitable internal standard. Dissolve in an appropriate deuterated solvent.

-

Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

Parameter Optimization:

-

Pulse Angle: Set to a 90° pulse angle to maximize the signal for each scan.

-

Relaxation Delay (d1): Set a long delay (e.g., 30-60 seconds) to ensure full relaxation of all carbon nuclei. This is the most critical parameter for quantification.[13][14]

-

Decoupling: Use proton decoupling to collapse ¹³C-¹H coupling and simplify the spectrum, but consider using inverse-gated decoupling to suppress the NOE.[12]

-

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Data Processing: Process the Free Induction Decay (FID) with an appropriate Fourier transform. Carefully phase the spectrum and perform a baseline correction.

-

Quantification: Integrate the signals corresponding to the analyte and the internal standard. The concentration of the analyte can be calculated based on the known concentration of the standard and the integral ratios.[15]

Mass Spectrometry (MS)

MS-based methods utilize ¹³C labeling to differentiate and quantify molecules based on their mass-to-charge ratio. This is a cornerstone of modern quantitative proteomics and metabolomics.[16][17]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a powerful MS-based technique for the accurate relative quantification of proteins between different cell populations.[18] The causality behind SILAC is rooted in metabolic incorporation. One cell population is grown in a "light" medium containing standard amino acids (e.g., ¹²C-arginine), while the other is grown in a "heavy" medium containing a ¹³C-labeled version of the same amino acid (e.g., ¹³C₆-arginine).[8][18] Over several cell divisions, this heavy amino acid is fully incorporated into all newly synthesized proteins.

When the protein samples from both populations are combined and analyzed by MS, the ¹³C-labeled peptides are heavier by a known mass difference (e.g., 6 Da for ¹³C₆-arginine) than their "light" counterparts.[18] They appear as distinct, paired peaks in the mass spectrum. The ratio of the intensities of these peaks directly reflects the relative abundance of the protein in the two original samples, providing a highly accurate quantitative measurement.[8][18]

Caption: Workflow for a SILAC experiment.

-

Cell Culture: Culture two separate populations of cells. One in "light" SILAC medium and the other in "heavy" medium containing a ¹³C-labeled amino acid (e.g., L-arginine-¹³C₆). Culture for at least 5-6 cell divisions to ensure complete incorporation.

-

Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

-

Cell Lysis & Protein Quantification: Harvest and lyse the cells from both populations separately. Determine the total protein concentration for each lysate.

-

Sample Pooling: Combine equal amounts of protein from the "light" and "heavy" lysates.[18]

-

Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to identify peptide pairs ("light" and "heavy") and calculate the intensity ratios to determine the relative abundance of each identified protein between the two conditions.

Section 3: Field-Proven Applications in Research & Development

Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is considered the gold standard for quantifying the rates (fluxes) of reactions within intracellular metabolic pathways.[19] The core principle is to introduce a ¹³C-labeled substrate (like ¹³C-glucose) into a biological system and track how the ¹³C atoms are distributed throughout the metabolic network.[10][19]

By measuring the specific labeling patterns in downstream metabolites using MS or NMR, researchers can reconstruct the flow of carbon through various pathways.[19][20] This provides a functional readout of the cell's metabolic state, which is invaluable for understanding diseases like cancer, identifying metabolic engineering targets, and assessing the effects of drugs on cellular metabolism.[10][21] The redundancy of measurements in a typical ¹³C-MFA experiment, where many isotopic labeling patterns are used to estimate a smaller number of fluxes, greatly enhances the accuracy and confidence of the results.[19]

Caption: The five core steps of a ¹³C-Metabolic Flux Analysis experiment.

Drug Metabolism and Pharmacokinetics (DMPK)

In drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is critical. ¹³C-labeled compounds are widely used in these studies to trace the fate of a drug molecule in vitro and in vivo.[10][22] By administering a ¹³C-labeled version of a drug, researchers can use LC-MS to easily distinguish drug-related metabolites from the complex background of endogenous molecules in biological samples like plasma or urine.[22][23] This approach helps in:

-

Metabolite Identification: Identifying the chemical structures of metabolites.[22]

-

Pharmacokinetic Analysis: Quantifying the concentration of the parent drug and its metabolites over time.[]

-

Safety Assessment: Understanding metabolic pathways can help predict potential toxicity and drug-drug interactions.[10]

The stability of the ¹³C label is a key advantage, ensuring that the tracer accurately reflects the behavior of the drug without the risk of the label being lost through metabolic processes, a potential issue with deuterium labeling.[23]

Clinical Diagnostics: The ¹³C-Urea Breath Test

The ¹³C-Urea Breath Test is a prime example of a ¹³C-based application that has transitioned from research to routine clinical practice. It is a non-invasive, safe, and highly accurate method for detecting Helicobacter pylori, a bacterium linked to gastritis and peptic ulcers.[9][24][25]

Mechanism of Action: The test relies on the fact that H. pylori produces a large amount of the enzyme urease, which is not present in the human stomach lining.[9] The patient ingests a capsule containing urea labeled with ¹³C.[25][26] If H. pylori is present, its urease enzyme breaks down the ¹³C-urea into ammonia and ¹³C-labeled carbon dioxide (¹³CO₂).[25][26] This ¹³CO₂ is absorbed into the bloodstream, transported to the lungs, and then exhaled.[9] By measuring the ratio of ¹³CO₂ to ¹²CO₂ in the patient's breath before and after ingesting the urea, clinicians can definitively diagnose an active infection.[25]

-

Baseline Sample: The patient provides a baseline breath sample by exhaling into a collection bag.[26][27]

-

Substrate Ingestion: The patient swallows a capsule containing ¹³C-labeled urea with water.[26][27]

-

Incubation Period: The patient waits for a specified period, typically 20-30 minutes, to allow for the metabolic conversion of the urea if H. pylori is present.[9][26][27]

-

Post-Dose Sample: A second breath sample is collected in a new bag.[26][27]

-

Analysis: The ¹³CO₂/¹²CO₂ ratio in both samples is measured using an isotope ratio mass spectrometer or a non-dispersive infrared spectrometer.[9][24] A significant increase in this ratio in the second sample indicates a positive result for H. pylori infection.

Environmental and Agricultural Science

¹³C-labeled compounds are used to trace carbon cycling in ecosystems.[10] For instance, by exposing plants to ¹³CO₂ in controlled environments, scientists can track how carbon is assimilated through photosynthesis and allocated to different parts of the plant (leaves, roots) and eventually transferred to the soil.[28] This research is vital for:

-

Understanding Carbon Sequestration: Quantifying how different agricultural practices (e.g., no-till farming) affect the storage of carbon in soil.[28][29]

-

Studying Soil Organic Matter: Investigating the turnover rates and stability of organic carbon in different soil fractions.[30][31]

-

Climate Change Research: Modeling the flow of carbon between the atmosphere, plants, and soil to better understand global carbon dynamics.[1]

Section 4: Data Presentation & Summary

The applications of ¹³C-labeled compounds are diverse, each providing unique insights through specific analytical techniques.

| Application Area | Core Objective | Primary Analytical Technique | Key Information Gained |

| Structural Elucidation | Determine the carbon framework of a molecule. | ¹³C NMR Spectroscopy | Number and type of unique carbon atoms.[7] |

| Quantitative Analysis | Measure the concentration of a compound in a mixture. | Quantitative ¹³C NMR (qNMR) | Precise molar concentration, isomeric ratios.[12][15] |

| Quantitative Proteomics | Compare protein abundance between samples. | Mass Spectrometry (SILAC) | Relative changes in protein expression levels.[8][18] |

| Metabolic Research | Quantify reaction rates in metabolic pathways. | ¹³C-Metabolic Flux Analysis (MFA) | Intracellular metabolic fluxes, pathway activity.[19][32] |

| Drug Development | Characterize the ADME profile of a drug candidate. | Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of metabolites, pharmacokinetic data.[10][22] |

| Clinical Diagnostics | Detect the presence of H. pylori infection. | Isotope Ratio Mass Spectrometry / NDIRS | Diagnosis of active bacterial infection.[9][24] |

| Environmental Science | Trace the flow of carbon in ecosystems. | Isotope Ratio Mass Spectrometry | Carbon cycling, soil sequestration rates.[28][30] |

References

- Buchholz, A., et al. (2015). Stable isotope labelling methods in mass spectrometry-based quantitative proteomics.

- Braden, B. (2009). 13C-breath tests: current state of the art and future directions. Wiener klinische Wochenschrift, 121(1-2), 1-9.

-

13C Metabolic Flux Analysis - Institute of Molecular Systems Biology. (n.d.). Retrieved January 17, 2026, from [Link]

-

Quantification of single components in complex mixtures by 13C NMR | Magritek. (n.d.). Retrieved January 17, 2026, from [Link]

-

Stable isotope labeling by amino acids in cell culture - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

- Zhang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968519.

-

Metabolic Flux Analysis with 13C-Labeling Experiments. (n.d.). Retrieved January 17, 2026, from [Link]

- Gygi, S. P., et al. (1999). Quantitative proteomics by stable isotope labeling and mass spectrometry. Current Opinion in Biotechnology, 10(5), 495-499.

- Argyropoulos, D. S. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1594-1597.

- Lee, W. N. P., & Go, V. L. W. (2013). 13C-based metabolic flux analysis: fundamentals and practice. Methods in Molecular Biology, 985, 297-334.

-

Carbon isotope (C-13): Properties and Applications. (2025, June 5). Nakima Ltd. Retrieved January 17, 2026, from [Link]

-

Stable Isotope Labeling Strategies - UWPR. (n.d.). Retrieved January 17, 2026, from [Link]

- Wood, T., & Gascon, J. A. (1987). Rapid methods for the high yield synthesis of carbon-13 enriched intermediates of the pentose-phosphate pathway. Journal of Labelled Compounds and Radiopharmaceuticals, 24(10), 1105-1114.

-

Carbon-13 NMR Spectroscopy: Principles and Applications - Studylib. (n.d.). Retrieved January 17, 2026, from [Link]

- Fader, L. D. (2018). New radical methods for the potential synthesis of carbon-13 and carbon-14 labeled complex products. Journal of Labelled Compounds and Radiopharmaceuticals, 61(3), 196-209.

-

Common Applications of Carbon-13 in the Medical Field - Moravek. (n.d.). Retrieved January 17, 2026, from [Link]

-

13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters - ACS Publications. (2014, March 6). Retrieved January 17, 2026, from [Link]

-

C-13 NMR Spectroscopy | PPTX - Slideshare. (n.d.). Retrieved January 17, 2026, from [Link]

-

The 13C Urea Breath Test - Liv Hospital. (n.d.). Retrieved January 17, 2026, from [Link]

-

Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

- Butts, C. P., et al. (2017). Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method.

-

¹³C Capsule Breath Test Kit - Amerigo Scientific. (n.d.). Retrieved January 17, 2026, from [Link]

-

Carbon-13 nuclear magnetic resonance - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases - Metabolic Solutions. (2024, November 21). Retrieved January 17, 2026, from [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences - Chemicals Knowledge Hub. (2023, June 15). Retrieved January 17, 2026, from [Link]

-

AN INTRODUCTION : C-13 NMR - PharmaTutor. (2011, December 22). Retrieved January 17, 2026, from [Link]

-

13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry - Fiveable. (n.d.). Retrieved January 17, 2026, from [Link]

- Fan, T. W., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Metabolites, 5(1), 3-30.

-

Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14 - Books - The Royal Society of Chemistry. (2011, January 24). Retrieved January 17, 2026, from [Link]

-

13C-UREA Breath Test - FV Hospital. (n.d.). Retrieved January 17, 2026, from [Link]

- Logan, R. P., & Walker, M. M. (1999). The 13C urea breath test in the diagnosis of Helicobacter pylori infection. Gut, 45(Suppl 1), I18-I22.

- Hsi, R. S. P., et al. (1989). Synthesis of carbon-13 labeled ibuprofen. Journal of Labelled Compounds and Radiopharmaceuticals, 27(10), 1115-1125.

-

Innovative Applications of Carbon-13 Dioxide (¹³CO₂) in Agriculture and Ecology Research. (2025, August 12). Retrieved January 17, 2026, from [Link]

- Zacháry, D. (2019). Applications of stable carbon isotopes in soil science with special attention to natural 13C abundance approach. Hungarian Geographical Bulletin, 68(1), 3-19.

-

Summary of the advantages and disadvantages of isotopic 13 C NMR... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

-

Carbon 13 - Stable Isotopes - YouTube. (2024, July 19). Retrieved January 17, 2026, from [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved January 17, 2026, from [Link]

- Marañón, E., et al. (2018). 13C method as a robust alternative to 14C-based measurements of primary productivity in the Mediterranean Sea. Journal of Plankton Research, 40(6), 647-658.

- Baldock, J. A., & Skjemstad, J. O. (2021). Carbon (δ13C) dynamics in agroecosystems under traditional and minimum tillage systems: a review. Soil Research, 59(7), 649-666.

- El-Sharkawi, H., & Fares, A. (2023). δ13C as a tool to determine the origin of soil organic carbon: Case study of a restored sloping orchard. Journal of Plant Nutrition and Soil Science, 186(1), 58-67.

Sources